
EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE
概要
説明
エフォニジピン塩酸塩モノエタノールアミンは、ジヒドロピリジン系カルシウムチャネルブロッカーです。主に高血圧と狭心症の治療に使用されます。 この化合物は、T型およびL型カルシウムチャネルの両方を阻害するという点でユニークであり、その薬理学的プロファイルに貢献しています .
2. 製法
合成経路と反応条件: エフォニジピン塩酸塩モノエタノールアミンは、ジヒドロピリジン誘導体を適切な試薬と反応させる多段階プロセスによって合成できます。合成は通常、次のステップを含みます。
ジヒドロピリジン環の形成: これは、アルデヒド、β-ケトエステル、およびアンモニアまたはアミンを一緒に反応させるハントツシュ反応によって達成されます。
ホスホネート部分の導入: このステップでは、制御された条件下でジヒドロピリジン誘導体をホスホネート試薬と反応させます。
工業的製造方法: エフォニジピン塩酸塩モノエタノールアミンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは収率と純度が最適化されており、多くの場合、高性能液体クロマトグラフィー(HPLC)などの高度な技術を精製に利用しています .
準備方法
Synthetic Routes and Reaction Conditions: Efonidipine hydrochloride monoethanolate can be synthesized through a multi-step process involving the reaction of dihydropyridine derivatives with appropriate reagents. The synthesis typically involves the following steps:
Formation of the dihydropyridine ring: This is achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together.
Introduction of the phosphonate moiety: This step involves the reaction of the dihydropyridine derivative with a phosphonate reagent under controlled conditions.
Formation of the hydrochloride salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Oxidation Reactions
Efonidipine Hydrochloride Monoethanolate undergoes oxidation under specific conditions, forming oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide . These reactions typically involve the modification of functional groups such as nitro or hydroxyl moieties present in the compound.
Reagent | Conditions | Major Products |
---|---|---|
Potassium permanganate | Acidic medium | Oxidized derivatives |
Hydrogen peroxide | Neutral or alkaline | Oxidized derivatives |
The oxidation mechanism may involve the generation of reactive oxygen species, leading to structural changes in the dihydropyridine ring or side-chain functional groups.
Reduction Reactions
Reduction reactions convert nitro groups in the compound to amines. Sodium borohydride and hydrogen gas with a catalyst (e.g., palladium or platinum) are commonly employed. This process alters the electronic properties of the molecule, potentially affecting its pharmacological activity.
Reagent | Catalyst | Major Products |
---|---|---|
Sodium borohydride | None | Amino derivatives |
Hydrogen gas | Palladium/Platinum | Amino derivatives |
The reduction of nitro groups to amines can significantly impact the compound’s solubility and stability.
Substitution Reactions
Substitution reactions occur at the dihydropyridine ring or phenyl rings, replacing hydrogen atoms with electrophiles or nucleophiles. These reactions depend on the reactivity of the attacking species and the electronic environment of the target site. For example, nitration or alkylation may occur under specific conditions.
Reaction Type | Reagents | Major Products |
---|---|---|
Electrophilic substitution | Nitric acid, alkyl halides | Substituted derivatives |
Nucleophilic substitution | Amines, hydroxyl groups | Substituted derivatives |
The substitution patterns are influenced by the steric hindrance and electron-donating/withdrawing effects of substituents.
Thermal Degradation
This compound exhibits distinct thermal behavior. Upon heating, ethanol is released first , followed by the elimination of chloride ions , forming decomposition products. This process is influenced by the crystal structure, where ethanol molecules interact with chloride ions and the dihydropyridine core, stabilizing the compound .
Temperature Range | Primary Reaction | Products |
---|---|---|
100–150°C | Ethanol release | Efonidipine hydrochloride |
150–200°C | Chloride elimination | Decomposition products |
The elimination of chloride ions alters the compound’s ionization state, potentially affecting its solubility and stability .
Forced Degradation Studies
Forced degradation studies under stress conditions reveal the compound’s stability profile:
-
Alkaline conditions : Extensive degradation due to hydrolysis of the ester or phosphate moieties .
-
Acidic conditions : Moderate degradation, likely involving protonation of functional groups .
-
Oxidative conditions : Limited degradation, indicating resistance to oxidative stress .
-
Photolytic conditions : Slight degradation under UV light, suggesting partial photosensitivity .
Stress Condition | Degradation Extent | Key Observations |
---|---|---|
Alkaline (pH >10) | Extensive | Hydrolysis of esters/phosphates |
Acidic (pH <3) | Moderate | Protonation effects |
Oxidative | Limited | Resistance to oxidation |
Photolytic | Slight | Partial photosensitivity |
These findings highlight the compound’s susceptibility to alkaline environments and its relative stability under oxidative or acidic conditions .
Key Research Findings
-
Synthetic Route Optimization : The Hantzsch reaction, phosphonate introduction, and hydrochloride salt formation are critical steps in synthesis.
-
Improving Solubility : Amorphous solid dispersions (e.g., mesoporous silica-based carriers) enhance solubility and bioavailability by converting the crystalline form to an amorphous state .
-
Analytical Methods : UV-spectrophotometry and HPLC are validated for purity and stability assessments, with LOD/LOQ values reported for spectrophotometric methods .
科学的研究の応用
Pharmacokinetics
Efonidipine exhibits favorable pharmacokinetic properties:
- Absorption : It is highly lipophilic, allowing for effective cellular penetration.
- Bioavailability : Studies have shown significant improvements in solubility and bioavailability when formulated with mesoporous silica-based carriers .
- Elimination : It has a prolonged half-life, facilitating once-daily dosing which enhances patient compliance .
Hypertension Management
Efonidipine is primarily indicated for the treatment of essential hypertension. Clinical studies have demonstrated its efficacy in lowering blood pressure compared to other calcium channel blockers like amlodipine. In a study involving type 2 diabetic patients with hypertension, efonidipine showed superior renal protective effects compared to amlodipine, with no significant deterioration in renal function over 12 months .
Angina Pectoris
As an antianginal agent, efonidipine alleviates chest pain by improving myocardial oxygen supply through enhanced coronary blood flow while simultaneously reducing myocardial oxygen demand.
Comparative Study on Renal Function
A randomized clinical trial assessed the effects of efonidipine versus amlodipine on renal function in hypertensive patients with nephropathy. Results indicated that patients treated with efonidipine experienced:
- Stable serum creatinine levels
- Improved urinary albumin excretion
- Reduced arterial stiffness measured by CAVI (cardio-ankle vascular index) over 12 months .
Combination Therapy
Research has explored the combination of efonidipine with other antihypertensives such as chlorthalidone. This combination has been shown to enhance antihypertensive efficacy and reduce mortality rates among patients with resistant hypertension .
Analytical Methods and Formulation Studies
Recent studies have focused on enhancing the solubility and bioavailability of efonidipine through novel formulations:
- Amorphous Solid Dispersions : Utilizing mesoporous silica significantly improved solubility in both aqueous and phosphate buffer solutions.
- High-Performance Liquid Chromatography (HPLC) : Robust methods for determining the purity and stability of efonidipine formulations have been developed, ensuring quality control in pharmaceutical applications .
作用機序
エフォニジピン塩酸塩モノエタノールアミンは、L型およびT型カルシウムチャネルの両方を阻害することによって効果を発揮します。この阻害は血管拡張と心臓の自動能低下につながります。この化合物は負の変時効果を持ち、洞房結節活動電位の遅相4脱分極を延長することによって心拍数を低下させます。 これにより、心筋酸素需要が減少し、冠血流が増加し、心筋虚血が軽減されます .
類似の化合物:
アムロジピン: 主にL型カルシウムチャネルを阻害する別のジヒドロピリジン系カルシウムチャネルブロッカー。
ニフェジピン: アムロジピンと同様に、高血圧と狭心症の治療に使用されますが、T型カルシウムチャネルは阻害しません。
ユニークさ: エフォニジピン塩酸塩モノエタノールアミンは、L型およびT型カルシウムチャネルの両方を二重に阻害するという点でユニークであり、反射性頻脈の抑制や腎保護の改善など、追加の治療上の利点をもたらします .
類似化合物との比較
Amlodipine: Another dihydropyridine calcium channel blocker that primarily inhibits L-type calcium channels.
Nifedipine: Similar to amlodipine, it is used for treating hypertension and angina but does not inhibit T-type calcium channels.
Lacidipine: A dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine
Uniqueness: Efonidipine hydrochloride monoethanolate is unique in its dual inhibition of both L-type and T-type calcium channels, which provides additional therapeutic benefits such as reduced reflex tachycardia and improved renal protection .
生物活性
Efonidipine hydrochloride monoethanolate is a third-generation dihydropyridine calcium channel blocker that exhibits unique pharmacological properties, particularly in the management of hypertension. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by relevant case studies and research findings.
Efonidipine acts primarily by blocking both L-type and T-type calcium channels, which leads to:
- Vasodilation : By inhibiting calcium influx into vascular smooth muscle cells, efonidipine causes relaxation of blood vessels, thereby lowering blood pressure.
- Negative Chronotropic Effect : It decreases heart rate by acting on sinoatrial (SA) node cells. This is achieved through the inhibition of T-type calcium channels, which prolongs the late phase-4 depolarization of the SA node action potential, effectively reducing heart rate and myocardial oxygen demand .
Pharmacological Profile
The pharmacological profile of efonidipine indicates several beneficial effects:
- Antihypertensive Effects : Clinical studies have shown that efonidipine significantly reduces both systolic and diastolic blood pressure in patients with mild-to-moderate hypertension. For instance, a study reported a reduction in sitting systolic blood pressure from 144.6 mmHg to 132.9 mmHg after 12 weeks of treatment .
- Increased Coronary Blood Flow : Efonidipine enhances coronary blood flow, which is crucial for patients with ischemic heart conditions. This effect is attributed to its dual action on calcium channels .
- Renal Protective Effects : Efonidipine increases glomerular filtration rate without elevating intra-glomerular pressure, thus preventing renal damage associated with hypertension .
Case Study Overview
A multi-center, prospective study involving 53 patients with mild-to-moderate hypertension demonstrated the efficacy of efonidipine. The primary endpoint was the change in heart rate after 12 weeks of treatment with a daily dose of 40 mg. Key findings included:
- Heart Rate Reduction : The resting heart rate decreased significantly from 81.5 beats/minute to 71.8 beats/minute (p < 0.0001).
- Blood Pressure Reduction : Significant reductions were also observed in trough sitting systolic and diastolic blood pressures (p < 0.0001) over the same period .
Comparative Studies
Comparative studies have highlighted efonidipine's advantages over traditional antihypertensives:
- In a head-to-head trial against beta-blockers, efonidipine exhibited superior heart rate-lowering effects without the adverse sympathetic activation seen with other dihydropyridine calcium channel blockers .
- A recent study indicated that efonidipine may be particularly beneficial for elderly patients or those with specific cardiovascular risk factors due to its dual mechanism of action .
Summary of Biological Activities
Biological Activity | Effect |
---|---|
Calcium Channel Blockade | Inhibition of L-type and T-type channels |
Vasodilation | Decreased vascular resistance |
Negative Chronotropic Effect | Reduced heart rate |
Antihypertensive Effect | Significant reduction in blood pressure |
Increased Coronary Blood Flow | Enhanced myocardial perfusion |
Renal Protection | Increased GFR without elevated intra-glomerular pressure |
特性
IUPAC Name |
2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N3O7P.C2H6O.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;1-2-3;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;3H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBJGZQVVVXCEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45ClN3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020150 | |
Record name | Efonidipine hydrochloride ethanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111011-76-8 | |
Record name | Efonidipine hydrochloride ethanolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efonidipine hydrochloride ethanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[phenyl(phenylmethyl)amino]ethyl ester hydrochloride monoethanolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EFONIDIPINE HYDROCHLORIDE ETHANOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HJ0Q6TMN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。